1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene
Description
Structure
3D Structure
Properties
CAS No. |
34859-78-4 |
|---|---|
Molecular Formula |
C13H8F3NO3 |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-1-5-11(6-2-9)20-12-7-3-10(4-8-12)17(18)19/h1-8H |
InChI Key |
PYMCMCZNGHSQLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported method involves nucleophilic aromatic substitution (SNAr) between 1-fluoro-4-nitrobenzene and 4-(trifluoromethyl)phenol under basic conditions. The fluorine atom at the para position of the nitro group is displaced by the phenoxide ion generated from 4-(trifluoromethyl)phenol.
Key Steps :
-
Base Activation : Potassium carbonate (K₂CO₃) deprotonates 4-(trifluoromethyl)phenol to form the phenoxide ion, enhancing nucleophilicity.
-
Solvent Selection : Dimethyl sulfoxide (DMSO) is employed for its high polarity and ability to stabilize ionic intermediates.
-
Temperature and Time : Reactions proceed at 70–80°C for 10–18 hours, ensuring complete conversion.
Workup Protocol :
-
Post-reaction, the mixture is diluted with dichloromethane (DCM) and washed with dilute HCl to remove excess base.
-
Organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
Purification via silica gel chromatography or recrystallization yields the product as a light yellow solid.
Optimization Studies
Yield Enhancements :
-
Increasing the equivalence of 4-(trifluoromethyl)phenol to 1.2 equiv improves yields to 92%.
-
Prolonged reaction times (>12 hours) mitigate side reactions such as nitro group reduction.
Comparative Data :
Note : The 85% yield reported in corresponds to a structurally analogous compound, while specifies 92% for the target molecule.
Alternative Methodologies and Patented Approaches
Reductive Carbonylation Strategies
A patent (EP3670492A1) describes a reductive aminocarbonylation route using Mn powder and a Ni catalyst under CO atmosphere. While primarily intended for fused heterocycles, this method highlights the versatility of nitroarenes in C–O bond formation.
Reaction Conditions :
-
Catalyst System : Ni(II)/Mn(0) in N-methylpyrrolidone (NMP).
-
Additives : Trimethylsilyl chloride (TMSCl) enhances electrophilicity of the nitro group.
-
Outcome : Limited applicability to this compound due to competing side reactions.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.26 (d, 2H, J = 8.8 Hz): Aromatic protons adjacent to the nitro group.
-
δ 7.55–7.17 (m, 4H): Protons from the trifluoromethyl-substituted phenyl ring.
¹³C NMR :
High-Performance Liquid Chromatography (HPLC)
-
Purity ≥95% confirmed via Zorbax XDB-C18 column (250 mm × 4.6 mm) with NH₄OAc/acetonitrile gradient.
Industrial Scalability and Cost Efficiency
Raw Material Costs
Chemical Reactions Analysis
1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The trifluoromethyl group can undergo oxidation reactions, although these are less common due to the stability of the C-F bond.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted phenoxybenzenes.
Scientific Research Applications
Agrochemical Applications
Fungicidal Activity:
1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene serves as a precursor for synthesizing phenoxyphenyl ketones, which exhibit fungicidal properties. Research indicates that derivatives synthesized from this compound can be converted into 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol compounds, known for their efficacy against various fungal pathogens .
Case Study:
A study demonstrated the synthesis of substituted phenoxyphenyl ketones using this compound as a starting material. These compounds were evaluated for their antifungal activity, showing promising results in controlling plant diseases .
Pharmaceutical Applications
Antitubercular Agents:
The compound has been investigated as a potential lead in the development of novel antitubercular agents. A series of derivatives based on the nitrophenoxy structure were synthesized and tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL. The most potent derivative exhibited an MIC of 4 µg/mL, indicating strong activity against both sensitive and rifampin-resistant strains .
Case Study:
In vitro studies highlighted the safety profile of these derivatives in mammalian cell lines, suggesting that modifications to the nitrophenoxy structure could yield effective and affordable treatments for tuberculosis .
Materials Science Applications
Nanoscale Vesicles:
Recent research has explored the use of nanoscale lipid vesicles functionalized with derivatives of this compound for controlled release applications. These vesicles can release nitric oxide (NO) upon light irradiation, demonstrating potential for biomedical applications such as targeted drug delivery and phototherapy .
Table: Summary of Nanoscale Vesicle Properties
| Property | Value |
|---|---|
| Diameter | ~100 nm |
| NO Release Kinetics | Monitored via UV-Vis |
| Bio-compatibility | High |
| Release Trigger | Blue light (410 nm) |
Mechanism of Action
The mechanism of action of 1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
1-Nitro-4-(4-nitrophenoxy)benzene
- Structure: Replaces the -CF₃ group with a nitro (-NO₂) substituent.
- Properties: The dual nitro groups enhance electron-withdrawing effects, reducing electron density on the aromatic ring. This increases reactivity in electrophilic substitutions but decreases solubility in non-polar solvents.
- Crystallography: Forms a monoclinic polymorph (space group P2₁/c) with a mean C–C bond length of 0.002 Å and an R factor of 0.039 .
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene (CAS 1707714-46-2)
- Structure : Substitutes -CF₃ with a trifluoromethoxy (-OCF₃) group.
- Properties : The -OCF₃ group is less electron-withdrawing than -CF₃ but enhances lipophilicity. This compound is used in manganese-mediated reductive N,N-dialkylation reactions of nitroarenes .
4-Nitrodiphenyl Sulfide (CAS 952-97-6)
Variations in Core Functional Groups
1-Nitro-4-(trifluoromethyl)benzene (4-Nitrobenzotrifluoride)
- Structure: Lacks the phenoxy bridge; directly substitutes -CF₃ at position 3.
- Properties : Simpler structure with higher volatility (boiling point ~210°C). Used as an intermediate in agrochemical synthesis. Its NMR data (¹⁹F δ -37.34) confirm the -CF₃ group’s electronic environment .
1-Benzyloxy-4-nitrobenzene
Dimeric and Extended Structures
Benzene, 1,4-bis[4-nitro-3-(trifluoromethyl)phenoxy]
- Structure: Two nitro-CF₃-phenoxy groups at positions 1 and 4 of a central benzene ring.
Data Tables
Table 1: Physical and Electronic Properties of Selected Compounds
Key Research Findings
Electronic Effects: The trifluoromethyl group in this compound significantly lowers the LUMO energy, facilitating nucleophilic aromatic substitutions compared to non-fluorinated analogs .
Crystallographic Stability: 1-Nitro-4-(4-nitrophenoxy)benzene’s monoclinic polymorph exhibits tighter packing due to nitro group planarity, enhancing mechanical stability .
Synthetic Utility : The trifluoromethoxy variant (CAS 1707714-46-2) demonstrates superior yields in reductive alkylation due to its balanced electron-withdrawing and lipophilic properties .
Biological Activity
1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and the implications for pharmacological applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound features a nitro group and a trifluoromethyl-substituted phenoxy group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 283.20 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and stability, making it suitable for various biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-trifluoromethylphenol with 4-fluoronitrobenzene under basic conditions, often using potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is conducted at elevated temperatures to promote nucleophilic substitution, yielding the desired product in good yields.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral properties . The nitrophenoxy moiety can interact with various biological targets, including enzymes and receptors, potentially modulating biochemical pathways relevant to microbial resistance and viral replication.
Enzymatic Modulation
Studies have shown that this compound can modulate enzymatic activities, which may influence metabolic pathways. Its structural characteristics allow it to act as an inhibitor or activator in various enzymatic reactions, suggesting its utility in drug design .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity : A comparative study on similar compounds found that derivatives with trifluoromethyl groups showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
- Receptor Interaction : Research on related phenoxy compounds has demonstrated their ability to act as nonsteroidal progesterone receptor antagonists, indicating potential applications in treating conditions like endometriosis and breast cancer .
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs of this compound and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Nitro-4-(trifluoromethyl)phenol | Lacks the phenoxy substituent | |
| 4-Trifluoromethylphenol | Contains only a hydroxyl group | |
| 1-Nitro-2-(trifluoromethyl)benzene | Different position of nitro group | |
| 1-Amino-4-(trifluoromethyl)phenoxybenzene | Amino group instead of nitro |
The unique arrangement of functional groups in this compound influences its chemical behavior and biological interactions compared to these related compounds.
Q & A
Q. What are the optimal synthetic routes for 1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For NAS, the trifluoromethylphenol derivative is reacted with a nitro-substituted aryl halide (e.g., 1-fluoro-4-nitrobenzene) in the presence of a base like K₂CO₃ or Cs₂CO₃. Solvent choice (DMF, DMSO, or THF) and temperature (80–120°C) significantly impact yield . Optimization involves DOE (Design of Experiments) to assess molar ratios, solvent polarity, and reaction time. Purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl (CF₃) splitting patterns. The nitro group deshields adjacent protons, shifting signals upfield .
- FT-IR : Confirm NO₂ asymmetric stretching (~1520 cm⁻¹) and CF₃ vibrations (~1120 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- Contradiction Resolution : If NMR signals overlap (e.g., para-substituted aromatic protons), use DEPT-135 or 2D-COSY to resolve ambiguities. Cross-validate with HPLC-MS for purity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on electron-deficient aromatic rings (due to -NO₂ and -CF₃ groups) to predict regioselectivity in NAS .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic centers (positive potential regions) for nucleophilic attack. Compare with experimental results to refine computational parameters .
- MD Simulations : Assess solvent effects (e.g., DMF vs. DMSO) on reaction kinetics using GROMACS .
Q. What strategies are effective in designing biological assays to evaluate the bioactivity of this compound, considering structural analogs?
- Methodological Answer :
- SAR Analysis : Compare with analogs like 1-Methyl-2-nitro-4-(trifluoromethyl)benzene, which show antimicrobial activity. Prioritize assays targeting enzymes sensitive to nitroaromatics (e.g., bacterial nitroreductases) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include controls for nitro group reduction products to distinguish specific activity from general toxicity .
- Molecular Docking : Dock the compound into active sites (e.g., CYP450 enzymes) using AutoDock Vina. Validate with SPR (Surface Plasmon Resonance) for binding affinity .
Q. How can researchers resolve contradictions in reported synthetic yields or purity across different studies?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (solvent drying, inert atmosphere) to minimize variability.
- Analytical Cross-Validation : Combine HPLC (with UV detection at λ=254 nm) and ¹⁹F NMR to quantify trifluoromethyl group integrity .
- Meta-Analysis : Compare data from PubChem entries and peer-reviewed syntheses, excluding non-validated sources (e.g., BenchChem) .
Experimental Design & Safety
Q. What safety protocols are critical when handling nitro- and trifluoromethyl-substituted aromatic compounds?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid skin contact/inhalation.
- Waste Management : Neutralize nitro byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal .
- Thermal Stability : Conduct DSC (Differential Scanning Calorimetry) to assess decomposition risks during reactions .
Data Interpretation & Validation
Q. How can researchers validate the electronic effects of -NO₂ and -CF₃ groups on the compound’s reactivity?
- Methodological Answer :
- Hammett Constants : Use σₚ values (-NO₂: +0.78; -CF₃: +0.54) to predict substituent effects on reaction rates. Compare with experimental kinetic data .
- Cyclic Voltammetry : Measure redox potentials to quantify electron-withdrawing strength. Correlate with DFT-calculated LUMO energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
